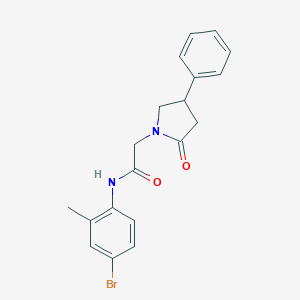![molecular formula C27H30N4O2 B283670 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide, also known as BMDA, is a chemical compound that has gained attention in the scientific community due to its potential as a UV-absorbing agent. BMDA is synthesized using a multi-step process that involves the reaction of various chemical reagents. In
Mécanisme D'action
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide works by absorbing UV radiation and converting it into heat, thereby protecting the skin from UV damage. In photodynamic therapy, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide is activated by light and generates reactive oxygen species that can kill cancer cells. In corrosion inhibition, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide forms a protective layer on the metal surface, preventing corrosion.
Biochemical and physiological effects:
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been found to be non-toxic and non-irritating to the skin. It has also been found to have low toxicity in animal studies. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water and organic solvents can limit its use in certain experiments.
Orientations Futures
Future research on N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide could focus on its potential as a photosensitizer in cancer treatment. Additionally, further studies are needed to determine its long-term effects on human health. N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide could also be studied for its potential as a corrosion inhibitor in other industries.
Méthodes De Synthèse
The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 4-butylbenzene with sodium hydride to form 2-(4-butylphenyl) sodium hydride. This is followed by the reaction of 2-(4-butylphenyl) sodium hydride with 2,4-dimethylphenol to form 2-(2,4-dimethylphenoxy)-2-(4-butylphenyl)propan-1-ol. Subsequently, this compound is reacted with 4-amino-3-methylbenzoic acid to form N-(2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential as a UV-absorbing agent. It has been found to be effective in protecting skin from UV radiation and has been used in various cosmetic products. Additionally, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has also been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Propriétés
Formule moléculaire |
C27H30N4O2 |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C27H30N4O2/c1-5-6-7-21-9-11-22(12-10-21)31-29-24-15-19(3)23(16-25(24)30-31)28-27(32)17-33-26-13-8-18(2)14-20(26)4/h8-16H,5-7,17H2,1-4H3,(H,28,32) |
Clé InChI |
TZANPSOEPKZSKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=C(C=C(C=C4)C)C)C |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=C(C=C(C=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)


![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)
![(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B283600.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B283603.png)
![3-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol](/img/structure/B283604.png)
![(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B283606.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283608.png)
![N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B283609.png)